molecular formula C12H20Cl2N2O B2408582 (3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride CAS No. 114870-73-4

(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride

Cat. No.: B2408582
CAS No.: 114870-73-4
M. Wt: 279.21
InChI Key: YFTXTUOIDQWSDM-MBORUXJMSA-N
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Description

(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride is a useful research compound. Its molecular formula is C12H20Cl2N2O and its molecular weight is 279.21. The purity is usually 95%.
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Scientific Research Applications

1. Applications in Pharmacology and Drug Development

(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride is closely related to compounds within the piperidine class, which are known for their broad pharmacological applications. For instance, various piperidine derivatives have been investigated for their potential in treating neuropsychiatric disorders. Dopamine D2 receptor ligands, which often contain piperidine moieties, are used in managing conditions like schizophrenia, Parkinson's disease, depression, and anxiety. The structure of these compounds typically includes an aromatic moiety, a cyclic amine, and a central linker, indicative of a complex interaction with biological receptors and pathways (Jůza et al., 2022). Additionally, arylcycloalkylamines, which include phenyl piperidines and piperazines, are crucial pharmacophoric groups in antipsychotic agents, demonstrating the significant role of piperidine structures in drug development (Sikazwe et al., 2009).

2. Role in Synthetic Chemistry

Compounds within the piperidine category, like this compound, are also pivotal in synthetic chemistry. Spiropiperidines, for example, are gaining popularity in drug discovery, with methodologies focusing on constructing 2-, 3-, and 4-spiropiperidines. These compounds are mainly synthesized either by forming the spiro-ring on a preformed piperidine ring or by forming the piperidine ring on a preformed carbo- or heterocyclic ring. While 3- and 4-spiropiperidines are primarily synthesized for drug discovery, 2-spiropiperidines are synthesized en route to natural products. The absence of 2-spiropiperidines in drug discovery could be attributed to the limited general procedures for their synthesis, suggesting a potential area for further research (Griggs et al., 2018).

3. Involvement in Chemokine Receptor Antagonism

The this compound structure shares similarities with small molecule chemokine receptor antagonists, specifically CCR3 antagonists. These antagonists, including N‐arylalkylpiperidine urea derivatives and (N‐ureidoalkyl)benzylpiperidines, are instrumental in treating allergic diseases like asthma, atopic dermatitis, and allergic rhinitis. The (N‐ureidoalkyl)benzylpiperidines are particularly noteworthy for their high affinity and antagonizing potential, making them a significant focus of research for their therapeutic applications (Willems & IJzerman, 2009).

Properties

IUPAC Name

(3R,4R)-4-(benzylamino)piperidin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c15-12-9-13-7-6-11(12)14-8-10-4-2-1-3-5-10;;/h1-5,11-15H,6-9H2;2*1H/t11-,12-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTXTUOIDQWSDM-MBORUXJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1NCC2=CC=CC=C2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1NCC2=CC=CC=C2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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